molecular formula C18H22N3O5P B1669139 DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- CAS No. 2058-53-9

DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-

Cat. No. B1669139
CAS RN: 2058-53-9
M. Wt: 293.4 g/mol
InChI Key: KVBOMHSLUSQZLI-UHFFFAOYSA-N
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Description

“DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-” is a dibenzoxazepine compound, which represents a subclass of tricyclic antipsychotic agents . It is chemically distinct from the thioxanthenes, butyrophenones, and phenothiazines .


Synthesis Analysis

A novel synthetic approach to 11-substituted dibenzo[b,f][1,4]oxazepines has been reported . The key transformations include the generation of a carbamate intermediate using phenyl chloroformate, which avoids the use of harmful phosgene, a microwave-induced transformation of the carbamate intermediate into various urea derivatives, and a subsequent phosphorous oxychloride-induced cyclocondensation .


Molecular Structure Analysis

The molecular structure of “DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

“DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-” derivatives possess an array of pharmacological activities . Twelve recent synthetic protocols to construct these derivatives have been described, including cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes .


Physical And Chemical Properties Analysis

“DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-” has a molecular weight of 195.2167 . Its physical properties include a density of 1.2±0.1 g/cm3, boiling point of 428.1±55.0 °C at 760 mmHg, and vapour pressure of 0.0±1.0 mmHg at 25°C .

Safety And Hazards

“DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-” is classified as a poison . Inhalation of vapors or dust is extremely irritating and may cause burning of eyes and lachrymation (flow of tears) .

Future Directions

The synthesis of “DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-” derivatives is of growing pharmaceutical interest . These methods will serve as a guide to chemists in developing these derivatives of pharmacological interest .

properties

IUPAC Name

6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-20-10-12-21(13-11-20)18-14-6-2-4-8-16(14)22-17-9-5-3-7-15(17)19-18/h2-9H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRIRNHMKXDGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174588
Record name Dibenz(b,f)(1,4)oxazepine, 11-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-

CAS RN

2058-53-9
Record name 11-(4-Methyl-1-piperazinyl)dibenz[b,f][1,4]oxazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2058-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenz(b,f)(1,4)oxazepine, 11-(4-methyl-1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenz(b,f)(1,4)oxazepine, 11-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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